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Compound of Interest

Compound Name:
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mercaptobenzothiazole

Cat. No.: B1258218 Get Quote

An In-depth Technical Guide to the Spectroscopic Characterization of 2-

(Morpholinothio)benzothiazole

Audience: Researchers, scientists, and drug development professionals.

Abstract
2-(Morpholinothio)benzothiazole, also known as Morpholinyl mercaptobenzothiazole, is a

sulfenamide accelerator widely used in the rubber industry to enhance the vulcanization

process.[1][2] Its chemical properties and potential biological activities, including antitumor and

antimicrobial effects, have also drawn interest in scientific research.[1][3] A thorough

characterization of this molecule is essential for quality control, structural elucidation, and

understanding its behavior in various matrices. This guide provides a comprehensive overview

of the spectroscopic techniques used to characterize 2-(Morpholinothio)benzothiazole,

including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR)

Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This

document summarizes key quantitative data, outlines experimental protocols, and presents

visual workflows to aid researchers in their analytical endeavors.

Chemical Structure and Properties
IUPAC Name: 4-(1,3-benzothiazol-2-ylsulfanyl)morpholine[4]
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Synonyms: Morpholinyl mercaptobenzothiazole, Santocure MOR, NOBS Special[4][5]

CAS Number: 102-77-2[3]

Molecular Formula: C₁₁H₁₂N₂OS₂[5]

Molecular Weight: 252.4 g/mol [4]

Spectroscopic Characterization
Spectroscopic analysis provides a detailed fingerprint of a molecule, revealing information

about its atomic connectivity, functional groups, and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. While specific peak assignments for 2-(Morpholinothio)benzothiazole require access

to raw spectral data, ¹H and ¹³C NMR spectra are available in chemical databases.[4][6]

Table 1: Summary of NMR Data

Technique Data Availability

¹H NMR
Spectrum available; detailed peak data
not publicly listed.[6]

| ¹³C NMR | Spectrum available; detailed peak data not publicly listed.[4][7] |

For a definitive structural analysis, researchers should acquire and interpret the full ¹H, ¹³C, and

potentially 2D-NMR spectra of their sample.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy identifies the functional groups present in a molecule by measuring the

absorption of infrared radiation. The spectrum of 2-(Morpholinothio)benzothiazole is expected

to show characteristic bands for its benzothiazole and morpholine rings.

Table 2: Expected FT-IR Absorption Bands
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Wavenumber
(cm⁻¹)

Vibration Type Functional Group Reference

~3100-3000 C-H Stretch
Aromatic
(Benzothiazole)

[8]

~2950-2850 C-H Stretch Aliphatic (Morpholine) [9]

~1630 C=N Stretch Benzothiazole [8]

~1460 C-N Stretch
Benzothiazole/Morpho

line
[10]

~1320 C-H In-plane Bend Aromatic [10]

~1100 C-O-C Stretch Morpholine

~1015 C-S Stretch
Thioether/Sulfenamid

e
[10]

| ~690-670 | C-S Stretch | Benzothiazole |[8][10] |

Note: This table is based on characteristic vibrational frequencies for similar functional groups.

The values for the related compound 2-mercaptobenzothiazole provide a useful reference.[10]

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering clues about its structure.

Table 3: Mass Spectrometry Data
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Technique Ion/Fragment m/z Notes

LC-ESI-QTOF [M+H]⁺ 253.0464
Protonated parent
molecule.[4]

GC-MS [C₇H₄NS₂]⁺ 167

Corresponds to the

mercaptobenzothiazol

e moiety.[4]

GC-MS [C₄H₈NO]⁺ 86

Corresponds to the

morpholine fragment

(after rearrangement).

| GC-MS | Other Fragments | 131, 114 | Additional fragments observed in GC-MS analysis.[4] |

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the electronic transitions within a molecule and is particularly

useful for analyzing compounds with chromophores, such as the benzothiazole ring system.

Table 4: UV-Vis Absorption Data

Wavelength (λmax) Solvent/Conditions Notes Reference

~230-240 nm Aqueous Solution

Primary absorption
band of the
benzothiazole
chromophore.

[3][11]

| ~308-320 nm | Aqueous Solution | Secondary absorption band of the benzothiazole

chromophore. |[11] |

Note: Data is based on the closely related compound 2-mercaptobenzothiazole, which contains

the same core chromophore.[11][12]

Methodologies and Experimental Protocols
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Detailed experimental setups are crucial for reproducible results. The following protocols are

synthesized from available data.

3.1 Sample Preparation:

NMR: Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a

concentration of 5-10 mg/mL.

FT-IR: For solid samples, the KBr wafer technique is commonly used.[4] This involves mixing

a small amount of the sample with dry potassium bromide powder and pressing it into a

transparent disk.

MS: For GC-MS, dissolve the sample in a volatile organic solvent. For LC-MS, use a mobile

phase-compatible solvent like acetonitrile or methanol.[3]

UV-Vis: Prepare dilute solutions of the analyte in a UV-transparent solvent (e.g., ethanol,

acetonitrile, or buffered aqueous solution) to ensure the absorbance falls within the linear

range of the spectrophotometer.[11]

3.2 Instrumentation and Analysis:

NMR Spectroscopy: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to

record ¹H and ¹³C spectra.

FT-IR Spectroscopy: A Fourier-Transform Infrared Spectrometer is used to record the

spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry:

GC-MS: A gas chromatograph coupled to a mass spectrometer. The sample is vaporized

and separated on a capillary column before entering the MS for ionization (typically

electron ionization) and detection.

LC-MS: A liquid chromatograph coupled to a mass spectrometer, often with an

electrospray ionization (ESI) source and a high-resolution analyzer like a Time-of-Flight

(TOF) or Quadrupole Time-of-Flight (QTOF).[4]
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UV-Vis Spectroscopy: A dual-beam UV-Vis spectrophotometer is used to measure the

absorbance of the sample solution from approximately 200 to 800 nm.

Visualizations
Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the complete spectroscopic

characterization of a chemical compound like 2-(Morpholinothio)benzothiazole.
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Caption: General workflow for spectroscopic analysis.
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Proposed Mass Spectrometry Fragmentation
This diagram shows the structure of 2-(Morpholinothio)benzothiazole and a plausible

fragmentation pathway leading to the major observed ions in mass spectrometry.

Caption: Proposed fragmentation of the parent molecule.

Conclusion
The spectroscopic characterization of 2-(Morpholinothio)benzothiazole is a multi-faceted

process that relies on the combined application of NMR, FT-IR, Mass Spectrometry, and UV-

Vis techniques. Each method provides unique and complementary information, which, when

integrated, allows for the unambiguous confirmation of the molecule's identity, structure, and

purity. The data and methodologies presented in this guide serve as a foundational resource for

researchers engaged in the analysis of this industrially and scientifically important compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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